ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole moiety, a methoxyphenyl group, and a tetrahydropyrimidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and methoxyphenyl intermediates, followed by their coupling with a tetrahydropyrimidine derivative. Common reagents used in these reactions include sulfur-containing compounds, ethyl esters, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety may interact with enzymes or receptors, modulating their activity. The compound’s effects can be attributed to its ability to bind to these targets and alter their function, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole and methoxyphenyl groups, along with the tetrahydropyrimidine ring, sets it apart from other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C22H22N4O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 6-(1H-benzimidazol-2-ylsulfanylmethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H22N4O4S/c1-3-30-20(27)18-17(12-31-22-24-15-6-4-5-7-16(15)25-22)23-21(28)26-19(18)13-8-10-14(29-2)11-9-13/h4-11,19H,3,12H2,1-2H3,(H,24,25)(H2,23,26,28) |
InChI Key |
CAHNXZQIVHCZDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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